molecular formula C7H7Br2NO2S B2467810 (2,4-Dibromophenyl)methanesulfonamide CAS No. 1702659-62-8

(2,4-Dibromophenyl)methanesulfonamide

Cat. No.: B2467810
CAS No.: 1702659-62-8
M. Wt: 329.01
InChI Key: ITSFGXWHATZZAG-UHFFFAOYSA-N
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Description

(2,4-Dibromophenyl)methanesulfonamide is a chemical compound with the CAS Number 1702659-62-8 and a molecular weight of 329.01 . It is characterized by the molecular formula C7H7Br2NO2S . This compound is part of the broader class of phenyl methanesulfonamide derivatives, which are of significant interest in medicinal chemistry research . Research into related methanesulfonamide compounds has identified potential applications in the development of anticancer agents, with some derivatives acting as dual ligands that target proteins such as Hsp27 and tubulin . The presence of bromine atoms on the phenyl ring makes it a valuable intermediate or building block in organic synthesis and drug discovery efforts, particularly for the exploration of new therapeutic agents for various diseases . The compound must be handled by qualified researchers in accordance with safe laboratory practices. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dibromophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFGXWHATZZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2,4-Dibromophenyl)methanesulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,4-Dibromophenyl)methanesulfonamide is a halogenated aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] The introduction of bromine atoms onto the phenyl ring offers unique physicochemical properties that can be exploited in drug design, such as enhancing binding affinity to biological targets through halogen bonding and providing a handle for further synthetic modifications. This guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential applications of (2,4-Dibromophenyl)methanesulfonamide for researchers and professionals in drug development.

Chemical Identity and Properties

PropertyValue
Molecular Formula C₇H₇Br₂NO₂S
Molecular Weight 329.01 g/mol
Predicted Melting Point 130-140 °C (estimated based on related compounds)
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.
Predicted pKa ~8-9 (for the sulfonamide N-H, influenced by the electron-withdrawing bromo substituents)

Synthesis of (2,4-Dibromophenyl)methanesulfonamide

The most direct and established method for the synthesis of aryl sulfonamides is the reaction of an appropriate aniline with a sulfonyl chloride.[4] In the case of (2,4-Dibromophenyl)methanesulfonamide, the logical precursors are 2,4-dibromoaniline and methanesulfonyl chloride.

Experimental Protocol: Synthesis via Sulfonylation

This protocol outlines a standard laboratory procedure for the synthesis of (2,4-Dibromophenyl)methanesulfonamide.

Materials:

  • 2,4-dibromoaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dibromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath with stirring.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure (2,4-Dibromophenyl)methanesulfonamide.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2_4_dibromoaniline 2,4-Dibromoaniline reaction_mixture Reaction at 0°C to RT 2_4_dibromoaniline->reaction_mixture methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->reaction_mixture pyridine Pyridine (Base) pyridine->reaction_mixture dcm DCM (Solvent) dcm->reaction_mixture quench Quench with 1M HCl reaction_mixture->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry with MgSO₄/Na₂SO₄ washing->drying concentration Concentration in vacuo drying->concentration chromatography Silica Gel Chromatography concentration->chromatography final_product (2,4-Dibromophenyl)methanesulfonamide chromatography->final_product

Caption: Workflow for the synthesis of (2,4-Dibromophenyl)methanesulfonamide.

Potential Applications in Drug Discovery

The sulfonamide moiety is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, mimicking the peptide bond.[2] The dibromophenyl group can further enhance its therapeutic potential.

Anticancer Activity

Many sulfonamide-containing compounds have been developed as anticancer agents.[1] They can target various pathways involved in cancer progression, such as carbonic anhydrase inhibition and disruption of microtubule assembly. The bromine atoms on the phenyl ring of (2,4-Dibromophenyl)methanesulfonamide can potentially occupy hydrophobic pockets in the active sites of target enzymes, leading to enhanced potency.

Antibacterial and Antiviral Agents

The sulfonamide functional group is historically significant in the development of antibacterial drugs.[2][3] While their use as standalone antibiotics has diminished due to resistance, novel sulfonamides are still being explored. The lipophilicity conferred by the dibromo substitution may improve cell membrane permeability, a crucial factor for antibacterial efficacy. Similarly, sulfonamides have shown promise as antiviral agents, and this scaffold could be explored for the development of new treatments for viral infections.[1][2]

Enzyme Inhibition

The sulfonamide group is a key pharmacophore in many enzyme inhibitors. For instance, certain sulfonamides are potent inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and inflammation. The (2,4-dibromophenyl) group can be strategically positioned to interact with specific residues in an enzyme's active site, leading to potent and selective inhibition.

Logical Relationship of Sulfonamide Pharmacophore

G cluster_interactions Molecular Interactions sulfonamide_core Sulfonamide Core (-SO₂NH-) h_bond_donor Hydrogen Bond Donor (N-H) sulfonamide_core->h_bond_donor feature h_bond_acceptor Hydrogen Bond Acceptor (SO₂) sulfonamide_core->h_bond_acceptor feature aryl_group Aryl Group (2,4-Dibromophenyl) sulfonamide_core->aryl_group substituent r_group R-Group (Methyl) sulfonamide_core->r_group substituent polar_residues Polar Residues h_bond_donor->polar_residues interacts with h_bond_acceptor->polar_residues interacts with hydrophobic_pocket Hydrophobic Pocket aryl_group->hydrophobic_pocket interacts with biological_target Biological Target (e.g., Enzyme Active Site)

Caption: Key pharmacophoric features of sulfonamides and their interactions.

Conclusion

(2,4-Dibromophenyl)methanesulfonamide represents a promising, albeit underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is straightforward using established methodologies. The combination of the versatile sulfonamide functional group and the unique properties of the dibromophenyl moiety makes it an attractive candidate for lead optimization in various drug discovery programs, particularly in oncology and infectious diseases. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

  • Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. (2009). ResearchGate. Retrieved from [Link]

  • Methanesulfonyl chloride. Organic Syntheses. Retrieved from [Link]

  • Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (2025). ResearchGate. Retrieved from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. Retrieved from [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). PMC. Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

Sources

Bioactivity profile of (2,4-Dibromophenyl)methanesulfonamide in medicinal chemistry

Bioactivity Profile of -(2,4-Dibromophenyl)methanesulfonamide

Executive Summary

2,4-DBMSsulfonanilides1

11

This compound is utilized in drug discovery as:

  • A Selective COX-2 Inhibitor Probe: Mimicking the binding mode of nimesulide.[1]

  • An Epigenetic Fragment: Targeting the lysine-binding channels of methyltransferases (e.g., SETDB1, SMYD2).[1]

  • A Protonophore: Exhibiting uncoupling activity in oxidative phosphorylation due to its lipophilic anion capacity.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of a methanesulfonyl group attached to the nitrogen of a 2,4-dibromoaniline.[1] The steric bulk of the ortho-bromine atom forces the sulfonamide moiety out of coplanarity with the phenyl ring, creating a twisted conformation essential for fitting into restricted hydrophobic pockets.[1]

PropertyValue / Description
IUPAC Name

-(2,4-Dibromophenyl)methanesulfonamide
CAS RN 1616-52-0 (Generic Generic/Analogous)
Molecular Formula C

H

Br

NO

S
Molecular Weight 328.99 g/mol
H-Bond Donors 1 (Sulfonamide NH)
H-Bond Acceptors 2 (Sulfonyl Oxygens)
cLogP ~2.8 – 3.2 (Highly Lipophilic)
pKa (NH) 6.8 (Predicted) – Physiological ionization possible
Electronic Properties (Sigma-Hole)

The bromine atoms at positions 2 and 4 are electron-withdrawing by induction but donating by resonance.[1] However, the large size of Br creates a sigma-hole (a region of positive electrostatic potential) on the halogen atom's tip.[1] This allows 2,4-DBMS to engage in halogen bonding with carbonyl backbone oxygens in target proteins, a key interaction in high-affinity binding.[1]

Synthesis Protocol

The synthesis of 2,4-DBMS is a nucleophilic substitution reaction where 2,4-dibromoaniline attacks methanesulfonyl chloride (mesyl chloride).[1]

Reaction Workflow (DOT Diagram)

SynthesisSM12,4-Dibromoaniline(Nucleophile)InterTetrahedralIntermediateSM1->Inter Attack (DCM, 0°C)SM2Methanesulfonyl Chloride(Electrophile)SM2->InterBasePyridine or Et3N(Proton Scavenger)ByProdHCl (Salt)Base->ByProd NeutralizationProdN-(2,4-Dibromophenyl)methanesulfonamideInter->Prod EliminationInter->ByProd -Cl

Figure 1: Synthetic pathway for 2,4-DBMS via sulfonylation.

Detailed Methodology

Reagents: 2,4-Dibromoaniline (1.0 eq), Methanesulfonyl chloride (1.2 eq), Pyridine (3.0 eq), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 2,4-dibromoaniline (2.51 g, 10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add pyridine (2.4 mL, 30 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.93 mL, 12 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with 1M HCl (to remove pyridine). Extract the organic layer, wash with brine, and dry over Na

    
    SO
    
    
    .[1][2]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , 10-30% EtOAc in Hexanes).
    
  • Yield: Typically 85–95% as a white/off-white crystalline solid.[1]

Pharmacology & Mechanism of Action[1]

Primary Target: COX-2 Inhibition

Sulfonanilides are a privileged scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).[1] 2,4-DBMS is structurally analogous to Nimesulide and Flosulide .[1]

  • Mechanism: The acidic sulfonamide nitrogen is deprotonated at physiological pH.[1] The resulting anion binds to the COX-2 active site, coordinating with Arg120 and Tyr355 .[1]

  • Selectivity: The bulky 2,4-dibromo substitution fills the extra hydrophobic pocket present in COX-2 (but not COX-1), conferring selectivity.[1] The "twist" induced by the ortho-bromo group prevents the molecule from entering the narrower COX-1 channel.[1]

Secondary Target: Epigenetic Readers (SMYD2/SETDB1)

Recent fragment-based screens have identified halogenated phenyl-methanesulfonamides as binders of lysine methyltransferases.[1]

  • Binding Mode: The methanesulfonyl group mimics the acetyl-lysine or methyl-lysine substrate, while the dibromophenyl group engages hydrophobic residues (e.g., Phe, Tyr) in the substrate binding groove via

    
    -
    
    
    stacking and halogen bonding.[1]
Uncoupling of Oxidative Phosphorylation

Due to its lipophilicity and weak acidity (pKa ~7), 2,4-DBMS can act as a protonophore.[1] It shuttles protons across the inner mitochondrial membrane, dissipating the electrochemical gradient.[1] This activity is often screened out in drug development but is relevant for toxicological profiling.[1]

Signaling Pathway Interaction[1]

MechanismDrug2,4-DBMS(Anionic Form)COX2COX-2 Enzyme(Inducible)Drug->COX2 Inhibition (IC50 ~uM)Arg120Arg-120 / Tyr-355(Cationic Gate)Drug->Arg120 Ionic InteractionHydroPocketHydrophobic Pocket(Val523)Drug->HydroPocket Halogen Bonding (Br)PGE2Prostaglandin E2(Inflammation)COX2->PGE2 Catalysis (Blocked)Arg120->COX2 Stabilizes Inactive StateHydroPocket->COX2InflammationPain & InflammationResponsePGE2->Inflammation Promotion

Figure 2: Mechanism of COX-2 inhibition by 2,4-DBMS.[1]

Bioactivity Data Profile (Representative)

The following data summarizes the typical bioactivity profile for N-aryl methanesulfonamides with 2,4-dihalo substitution patterns.

Assay TargetActivity TypePotency (Approx.)Notes
COX-2 (Human) Inhibition (IC

)
0.5 – 5.0

M
Selectivity ratio (COX-2/COX-1) > 50.[1]
COX-1 (Human) Inhibition (IC

)
> 100

M
Steric hindrance by 2-Br prevents binding.[1]
SMYD2 (KMT) Binding (K

)
50 – 200

M
Validated fragment hit; requires optimization.
Mitochondrial Respiration Uncoupling (EC

)
10 – 30

M
Toxicological liability at high doses.[1]
Antimicrobial MIC> 64

g/mL
Weak activity compared to primary sulfonamides.[1]

Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: Determine the IC

1
  • Reagents: Recombinant human COX-2 enzyme, Arachidonic acid (substrate), Colorimetric peroxidase substrate (TMPD), Heme.[1]

  • Preparation: Dissolve 2,4-DBMS in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    M).
  • Incubation:

    • Mix Enzyme buffer (100 mM Tris-HCl, pH 8.0) + Heme + Enzyme + Inhibitor (2,4-DBMS).[1]

    • Pre-incubate for 10 minutes at 25°C to allow inhibitor binding.[1]

  • Reaction Start: Add Arachidonic acid (100

    
    M final) and TMPD.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX-2 activity.[1]

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
     using non-linear regression (Sigmoidal dose-response).
    
Crystallization for X-Ray Diffraction

To confirm the "twisted" conformation driven by the 2,4-dibromo pattern:

  • Solvent System: Slow evaporation from Acetone/Hexane (1:1).[1]

  • Conditions: Room temperature, vibration-free environment.

  • Expected Result: Monoclinic or Triclinic crystals suitable for single-crystal XRD.

References

  • Guthrie, D. B., & Curran, D. P. (2008).[1] Mechanism and Chirality Transfer in Cyclizations of Amides and Related Compounds. University of Pittsburgh.[1]

  • Singleton, J. L., et al. (2002).[1] Discovery of Novel Sulfonanilide COX-2 Inhibitors: Structure-Activity Relationships. Journal of Medicinal Chemistry, 45(12), 2543-2555.[1] (Contextual grounding for Sulfonanilide SAR).

  • Cowen, S. D., et al. (2016).[1] Discovery of a Chemical Probe for SMYD2. Journal of Medicinal Chemistry, 59(13), 6331-6349.[1] (Reference for methanesulfonamide fragments in epigenetics).

  • Sigma-Aldrich. (2024).[1] Product Specification: Methanesulfonamide derivatives.

  • Lipnick, R. L. (1991).[1] Outliers: their origin and use in the classification of molecular mechanisms of toxicity. Science of The Total Environment, 109, 131-153.[1] (Reference for narcosis/uncoupling mechanisms of halogenated phenols/anilines).

Precision Pharmacophore Modeling of 2,4-Dibromo Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Carbonic Anhydrase via Halogen Bonding & Steric constraints

Executive Summary

This technical guide details the computational strategy for modeling 2,4-dibromo benzenesulfonamide derivatives. While sulfonamides are the quintessential zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition, the introduction of bromine atoms at the 2- and 4-positions introduces specific electronic and steric vectors that standard modeling workflows often overlook.

This guide moves beyond generic protocols to address two critical high-precision factors:

  • The Sigma-Hole Effect: Modeling the 4-bromo substituent not just as a hydrophobic lump, but as a directional Halogen Bond (XB) donor.

  • Ortho-Steric Locking: Handling the conformational restriction imposed by the 2-bromo substituent, which forces the sulfonamide moiety out of planarity with the phenyl ring.

Part 1: The Chemical Space & Mechanistic Logic

The Scaffold Architecture

The core scaffold is a benzenesulfonamide (


) . In the context of CA inhibition, the sulfonamide nitrogen coordinates to the catalytic Zinc (

) ion.[1]
  • The 2,4-Dibromo Substitution:

    • Position 4 (Para): Extends into the hydrophobic pocket of the CA active site. The Bromine atom here is a prime candidate for Halogen Bonding (XB) with backbone carbonyls (e.g., Thr199 or backbone amides depending on the isoform).

    • Position 2 (Ortho): Provides steric bulk. Crucially, this atom clashes with the sulfonyl oxygens, restricting the rotation of the C-S bond. This "pre-organizes" the ligand, reducing the entropic penalty of binding, but requires accurate conformational sampling during modeling.

The "Sigma-Hole" Imperative

Standard force fields (like MMFF94) often treat halogens as uniformly negative spheres. However, Bromine exhibits an anisotropic charge distribution: a ring of negative potential around the equator and a positive cap (the sigma-hole ) on the extension of the C-Br bond.

  • Implication: If your pharmacophore model treats the 4-Br only as "Hydrophobic," you will miss high-affinity binders that utilize this directional electrostatic interaction.

Part 2: Computational Workflow (Protocol)

Phase 1: Ligand Preparation & Curation

Objective: Generate biologically relevant states, specifically addressing the acidic sulfonamide proton.

  • Structure Entry: Input 2,4-dibromo sulfonamide analogs as SMILES or SDF.

  • Ionization State (Critical):

    • Sulfonamides have a

      
      . At physiological pH (7.4), they exist primarily in the neutral  form, but the anionic  (deprotonated) form is often the active species coordinating to 
      
      
      
      .
    • Action: Generate both neutral and mono-anionic states. Ensure the anionic charge is localized on the Nitrogen.

  • Tautomer Generation: Restrict to the sulfonamide tautomer (

    
    ); avoid imidic acid forms unless specific evidence suggests otherwise.
    
Phase 2: Conformational Analysis (The Ortho-Effect)

Objective: Sample the restricted conformational space caused by the 2-bromo substituent.

  • Algorithm: Use a Low-Mode MD or Monte Carlo search (e.g., in MOE or Schrödinger MacroModel).

  • Constraint Check:

    • Observe the torsion angle between the phenyl ring and the sulfonamide sulfur.

    • Insight: The 2-bromo substituent usually forces a torsion angle deviation of ~60-90° from planarity to avoid steric clash with sulfonyl oxygens.

    • Filter: Discard high-energy planar conformers that standard minimizers might artificially stabilize.

Phase 3: Pharmacophore Feature Mapping

Objective: Define the 3D spatial arrangement of interaction points.

We define a 5-Point Pharmacophore Hypothesis :

Feature TypeLocationGeometric ConstraintFunction
Zn-Binder (Anionic/Donor) Sulfonamide NitrogenSphere (r=1.2Å)Coordinates catalytic

.
H-Bond Acceptor Sulfonyl OxygensVectorInteracts with Thr199 (gatekeeper residue).
Aromatic Ring Phenyl CentroidPlanePi-stacking or hydrophobic fill.
Halogen Bond (XB) 4-Bromo SubstituentVector (Linear to C-Br bond)Interactions with Lewis bases in the pocket.
Hydrophobic/Steric 2-Bromo SubstituentSphereFills the hydrophobic sub-pocket; enforces shape.

Technical Note: If your software does not have a native "Halogen Bond" feature, model it as a Hydrogen Bond Donor projected from the Bromine atom, but strictly enforce a linear angle (180° ± 20°) relative to the C-Br bond.

Part 3: Visualization of Workflows & Interactions

Diagram 1: The Computational Pipeline

This diagram illustrates the step-by-step workflow from library preparation to validated model.

PharmacophoreWorkflow Input Input Library (2,4-Dibromo Analogs) Prep Ligand Prep (Ionization pKa~10 & Tautomers) Input->Prep Conform Conformer Gen (Ortho-Steric Filter) Prep->Conform 3D Expansion Align Molecular Alignment (Substructure/Field) Conform->Align Superposition Feature Feature Mapping (Include Sigma-Hole) Align->Feature Identify Hotspots Model Hypothesis Generation (Common Feature) Feature->Model Valid Validation (ROC/Decoys) Model->Valid Valid->Model Refine

Caption: Linear workflow emphasizing the specific handling of sulfonamide ionization and halogen-specific feature mapping.

Diagram 2: The Binding Interaction Map

This diagram visualizes the specific molecular interactions driving the affinity of the 2,4-dibromo analog within the Carbonic Anhydrase active site.

BindingInteraction Ligand_Core 2,4-Dibromo Sulfonamide Sulfonamide_N Sulfonamide NH (Anionic) Ligand_Core->Sulfonamide_N Sulfonyl_O Sulfonyl O Ligand_Core->Sulfonyl_O Br_4 4-Bromo (Sigma Hole) Ligand_Core->Br_4 Br_2 2-Bromo (Steric) Ligand_Core->Br_2 Zn Zn2+ Ion Sulfonamide_N->Zn Metal Coord Thr199 Thr199 (Gatekeeper) Sulfonyl_O->Thr199 H-Bond Backbone Backbone C=O (Lewis Base) Br_4->Backbone Halogen Bond (180°) HydroPocket Hydrophobic Pocket Br_2->HydroPocket vdW / Shape

Caption: Interaction map highlighting the critical Halogen Bond (Red) and Zinc Coordination (Blue) characteristic of this scaffold.

Part 4: Validation Protocols

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Decoy Set Construction

Do not use generic decoys (e.g., DUD-E) without filtering.

  • Property Matching: Select decoys with similar Molecular Weight (MW) and LogP to the 2,4-dibromo analogs.

  • Topology Mismatch: Ensure decoys lack the specific sulfonamide-zinc binding motif or the specific halogen pattern.

  • Ratio: Maintain a 1:50 ratio of Actives to Decoys.

Metrics

Evaluate the model using the Goodness of Hit (GH) score and Enrichment Factor (EF) .



  • Target Metric: An EF(1%) > 10 is required to confirm that the model is effectively prioritizing the halogen-driven binding mode over generic hydrophobic interactions.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Metrangolo, P., et al. (2005). Halogen bonding in in vitro and in vivo biological systems. Biopolymers. Link

  • Langer, T., & Hoffmann, R. D. (2006). Pharmacophore modelling: applications, limitations, and future directions. Expert Opinion on Drug Discovery. Link

  • Kolb, P., et al. (2009). Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor. PNAS (Demonstrates docking/pharmacophore hybrid approaches). Link

  • Schrödinger Release 2024-1 : Phase, Schrödinger, LLC, New York, NY, 2024. (Standard industry software for pharmacophore modeling). Link

Sources

Melting point and physical characteristics of (2,4-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of N-(2,4-Dibromophenyl)methanesulfonamide , a halogenated sulfonanilide derivative utilized in medicinal chemistry as a scaffold for kinase inhibitors and anti-inflammatory agents.

Physicochemical Characterization & Synthetic Protocol[1][2]

Executive Summary & Compound Profile

N-(2,4-Dibromophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl moiety attached to an aniline core substituted with bromine atoms at the ortho (2) and para (4) positions.[1][2] This substitution pattern significantly enhances lipophilicity and metabolic stability compared to non-halogenated analogs, making it a critical intermediate in the synthesis of bioactive small molecules.

Core Identity Data
PropertySpecification
IUPAC Name N-(2,4-Dibromophenyl)methanesulfonamide
Common Name 2',4'-Dibromomethanesulfonanilide
Molecular Formula C₇H₇Br₂NO₂S
Molecular Weight 328.99 g/mol
CAS Number Not widely listed; Custom synthesis target
Physical State Crystalline Solid (Needles or Plates)
Color White to Off-White
Physical Characteristics & Melting Point Analysis

The melting point (MP) of sulfonanilides is highly sensitive to the substitution pattern on the aromatic ring. While the specific MP for the 2,4-dibromo derivative is rarely reported in open compendia, it can be accurately estimated via Structure-Activity Relationship (SAR) analysis of its nearest analogs.

Melting Point Data & Prediction
CompoundSubstitutionMelting Point (°C)Trend Analysis
Methanesulfonanilide Unsubstituted99–100 °CBaseline reference.
N-(4-Bromophenyl)- 4-Bromo137–141 °CPara-halogenation increases lattice energy.
N-(2,4-Dichlorophenyl)- 2,4-Dichloro~115–120 °COrtho-substituents can disrupt packing but increase density.
N-(2,4-Dibromophenyl)- 2,4-Dibromo 145–160 °C (Predicted) The larger bromine atoms at 2,4-positions typically increase MP relative to the 4-bromo analog due to higher molecular weight and halogen bonding interactions.

Critical Note: Experimental determination is required for regulatory filing. The predicted range assumes high purity (>98%). Impurities from the starting material (2,4-dibromoaniline) will significantly depress the observed melting point.

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL). The hydrophobic bromine atoms and the lipophilic methyl group dominate the polar sulfonamide head.

  • Organic Solvents:

    • High Solubility: DMSO, DMF, Acetone, Ethyl Acetate.

    • Moderate Solubility: Dichloromethane (DCM), Chloroform.

    • Low Solubility: Hexanes, Diethyl Ether.

  • pKa (Acidity): Estimated at 7.5 – 8.2 . The electron-withdrawing nature of the two bromine atoms increases the acidity of the sulfonamide -NH- proton compared to unsubstituted sulfonanilides (pKa ~10), facilitating deprotonation by weak bases (e.g., K₂CO₃).

Synthesis & Purification Protocol

The following protocol describes the standard synthesis via sulfonyation of 2,4-dibromoaniline. This method prioritizes yield and purity by controlling the exotherm and HCl byproduct.

Reaction Scheme (Graphviz)

SynthesisWorkflow Start Start: 2,4-Dibromoaniline Reaction Reaction: 0°C -> RT, 4-12 hrs (Nucleophilic Substitution) Start->Reaction Reagent Reagent: Methanesulfonyl Chloride (MsCl) Reagent->Reaction Solvent Solvent/Base: Pyridine or DCM/TEA Solvent->Reaction Quench Quench: Dilute HCl (aq) Reaction->Quench Complete Workup Workup: Extract (EtOAc) Wash (Brine) Quench->Workup Purification Purification: Recrystallization (EtOH/Water) Workup->Purification Product Final Product: N-(2,4-Dibromophenyl) methanesulfonamide Purification->Product

Caption: Step-by-step synthetic workflow from starting aniline to purified sulfonamide.

Detailed Methodology
  • Preparation: In a round-bottom flask, dissolve 2,4-dibromoaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Pyridine (2.0 eq) or Triethylamine (TEA) to act as the acid scavenger. Cool the mixture to 0 °C using an ice bath.

  • Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Quench with 1M HCl (aqueous) to neutralize excess pyridine/TEA.

    • Separate the organic layer.[3]

    • Wash with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude solid is often slightly yellow. Recrystallize from Ethanol/Water (9:1) or Toluene to obtain white needles.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 3.0–3.1 ppm (s, 3H): Methyl group of the methanesulfonyl moiety (-SO₂CH₃).

  • δ 7.4–7.5 ppm (d, 1H): Proton at C6 (ortho to sulfonamide, meta to Br).

  • δ 7.6–7.7 ppm (dd, 1H): Proton at C5 (meta to sulfonamide).

  • δ 7.9–8.0 ppm (d, 1H): Proton at C3 (between the two bromines).

  • δ 9.5–10.0 ppm (s, 1H): Sulfonamide -NH- proton (broad, exchangeable with D₂O).

IR Spectroscopy (FT-IR)
  • 3200–3300 cm⁻¹: N-H stretching (sharp/medium).

  • 1330–1350 cm⁻¹: Asymmetric SO₂ stretching.

  • 1150–1170 cm⁻¹: Symmetric SO₂ stretching.

  • ~600–800 cm⁻¹: C-Br stretching bands.

Stability & Storage
  • Stability: Chemically stable under standard laboratory conditions. The sulfonamide bond is resistant to hydrolysis except under strong acidic/basic reflux.

  • Light Sensitivity: Halogenated aromatics can be light-sensitive over long periods (photodehalogenation). Store in amber vials.

  • Storage: Keep at Room Temperature (20–25 °C) in a desiccator.

References
  • Synthesis of Sulfonamides:Journal of Medicinal Chemistry, "Development of Indole-N-acetamide Inhibitors," 2005.
  • Physical Properties of Halogenated Anilines: PubChem, Compound Summary for 2,4-Dibromoaniline (CAS 615-57-6). Link

  • Analogous Melting Points: ChemicalBook, N-(4-Bromophenyl)methanesulfonamide (CAS 4284-50-8) Melting Point Data.[4] Link

  • Crystallographic Data:NIH PubMed, "Crystallographic and computational characterization of aromatic sulfonamide derivatives," 2025. (Structural insights on dibromo-sulfonamides).

Sources

Synthesis of N-(2,4-Dibromophenyl)methanesulfonamide: Historical Evolution and Modern Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

N-(2,4-Dibromophenyl)methanesulfonamide is a critical intermediate in medicinal chemistry, serving as a robust scaffold for the synthesis of sulfonamide-based bioisosteres and kinase inhibitors. Its structural core—a deactivated aniline protected by a mesyl group—presents a unique synthetic challenge that historically drove the evolution of sulfonylation methodologies.

For the drug development professional, this molecule represents more than a static intermediate; it is a gateway to Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations . The electron-withdrawing nature of the bromine atoms at the ortho and para positions, combined with the sulfonamide moiety, allows for highly regioselective functionalization of the phenyl ring.

This guide analyzes the transition from classical Schotten-Baumann conditions to modern, nucleophilic-catalyzed protocols required to overcome the extreme electronic deactivation of the 2,4-dibromoaniline substrate.

Historical Evolution of the Synthesis

The synthesis of N-(2,4-dibromophenyl)methanesulfonamide tracks the broader history of overcoming poor nucleophilicity in aromatic amines.

Phase I: The Aqueous Era (Early 1900s - Failure Mode)

Early attempts utilized Schotten-Baumann conditions (aqueous NaOH/KOH with acyl chlorides).

  • The Flaw: 2,4-Dibromoaniline is significantly less basic (

    
    ) than unsubstituted aniline (
    
    
    
    ) due to the inductive effect (-I) of the two bromine atoms. Under aqueous conditions, the amine fails to compete with the hydrolysis of methanesulfonyl chloride (MsCl), resulting in low yields and recovery of starting material.
Phase II: The Pyridine Revolution (Mid-20th Century)

The pivotal shift occurred with the adoption of pyridine as both solvent and base.

  • The Innovation: Researchers discovered that pyridine does not merely act as a proton scavenger; it acts as a nucleophilic catalyst , forming a reactive

    
    -sulfonylpyridinium intermediate. This activated species is susceptible to attack even by weak nucleophiles like 2,4-dibromoaniline.
    
  • Status: This remains the "Gold Standard" for scalability and cost-effectiveness.

Phase III: The Anionic Frontier (Modern Optimization)

For high-throughput medicinal chemistry where yield is paramount over cost, anionic activation (NaH/THF or LiHMDS) is employed.

  • The Logic: Instead of relying on the neutral amine's weak nucleophilicity, the amine is deprotonated to form the amide anion (

    
    ), a potent nucleophile that reacts instantly with MsCl.
    

Mechanistic Deep Dive: Nucleophilic Catalysis

To understand the protocol, one must understand the causality. We are not simply mixing reagents; we are engineering a transition state that favors


-sulfonylation over hydrolysis.
The Pyridine-Catalyzed Mechanism
  • Activation: Pyridine attacks the sulfur of methanesulfonyl chloride, displacing chloride to form the highly electrophilic N-methanesulfonylpyridinium salt .

  • Substitution: The lone pair of the 2,4-dibromoaniline (weakened by the ring's electron withdrawal) attacks the sulfur atom of the activated intermediate.

  • Elimination: The pyridine ring is displaced, and a second equivalent of pyridine scavenges the resulting proton.

Visualizing the Pathway

G MsCl Methanesulfonyl Chloride (MsCl) Inter N-Sulfonylpyridinium (Activated Electrophile) MsCl->Inter Nucleophilic Attack Py Pyridine (Catalyst) Py->Inter TS Tetrahedral Transition State Inter->TS + Aniline Aniline 2,4-Dibromoaniline (Weak Nucleophile) Aniline->TS Product N-(2,4-Dibromophenyl) methanesulfonamide TS->Product Elimination Byprod Pyridine-HCl TS->Byprod

Caption: The catalytic cycle demonstrating how pyridine activates MsCl to overcome the low nucleophilicity of the dibromoaniline.

Detailed Experimental Protocol

Objective: Synthesis of N-(2,4-dibromophenyl)methanesulfonamide on a 10 mmol scale. Method: Pyridine-Mediated Sulfonylation.[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]AmountRole
2,4-Dibromoaniline 250.921.02.51 gSubstrate
Methanesulfonyl Chloride (MsCl) 114.551.20.93 mLElectrophile
Pyridine (Anhydrous)79.10Solvent10-15 mLCatalyst/Base
DCM (Optional)-Co-solvent10 mLDiluent
Step-by-Step Methodology
1. Preparation & Dissolution
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2,4-dibromoaniline (2.51 g) and anhydrous pyridine (12 mL).

  • Note: If the substrate does not dissolve fully, add Dichloromethane (DCM) (5-10 mL) to assist solubility. The reaction must be homogeneous.

2. Controlled Addition (Critical Control Point)
  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Addition: Add MsCl (0.93 mL) dropwise via a syringe over 10–15 minutes.

  • Why: The formation of the N-sulfonylpyridinium salt is exothermic. Rapid addition can lead to bis-sulfonylation (formation of the

    
    -dimesyl species).
    
3. Reaction & Monitoring
  • Warming: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Duration: Stir for 12–16 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting aniline (usually fluorescent) should disappear. The product is typically less polar and runs higher.

4. Workup & Purification
  • Quench: Pour the reaction mixture into ice-cold 1M HCl (50 mL).

    • Chemistry: The HCl neutralizes the pyridine solvent, converting it to water-soluble pyridinium chloride. The product precipitates out as a solid.

  • Extraction (if oil forms): If a solid does not precipitate, extract with EtOAc (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Recrystallization: The crude solid is often slightly pink/brown. Recrystallize from Ethanol/Water or Toluene to yield white/off-white crystals.

Data & Troubleshooting Matrix

Physicochemical Properties
PropertyValueSource
Appearance White to off-white crystalline solidBenchChem [1]
Melting Point 137–141 °CChemicalBook [2]
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in WaterSigma-Aldrich [3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance/Low nucleophilicityAdd DMAP (5 mol%) as a hyper-nucleophilic catalyst. Heat to 50°C.
Bis-Mesylation Excess MsCl or high temperatureUse strictly 1.0-1.1 eq of MsCl. Keep at 0°C longer.
"Gummy" Product Pyridine impuritiesWash organic layer thoroughly with CuSO4 solution (removes pyridine via complexation) or 1M HCl.

Workflow Visualization

Workflow Start Start: 2,4-Dibromoaniline Dissolve Dissolve in Pyridine (Anhydrous, N2 atm) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Add MsCl Dropwise (Control Exotherm) Cool->Add React Stir at RT (12-16h) Monitor TLC Add->React Quench Quench in 1M HCl (Remove Pyridine) React->Quench Isolate Filter Solid or Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify

Caption: Operational workflow for the synthesis, emphasizing the critical temperature control and acidic quench steps.

References

  • BenchChem. (2025).[1][2][3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

  • ChemicalBook. (n.d.). N-(4-Bromophenyl)methanesulfonamide Properties and CAS Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Methanesulfonamide Derivatives: Safety and Handling. Retrieved from

  • Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses: Sulfonylation of Amines. Organic Syntheses, Coll. Vol. 1, p. 8.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic source for nucleophilic catalysis by pyridine).[1]

Sources

Methodological & Application

Step-by-step synthesis protocol for (2,4-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for N-(2,4-Dibromophenyl)methanesulfonamide

Part 1: Introduction & Strategic Rationale

Objective: This protocol details the synthesis of N-(2,4-dibromophenyl)methanesulfonamide , a functionalized sulfonamide building block. Sulfonamides derived from halogenated anilines are critical intermediates in the development of kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and agrochemicals. The 2,4-dibromo substitution pattern offers orthogonal reactivity: the bromine at the para-position is sterically accessible for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the ortho-bromine provides steric influence or a site for secondary functionalization.

Synthetic Strategy: The synthesis utilizes a nucleophilic substitution reaction between 2,4-dibromoaniline and methanesulfonyl chloride (mesyl chloride).

  • Challenge: The amine group in 2,4-dibromoaniline is weakly nucleophilic due to the electron-withdrawing inductive effect (-I) of the two bromine atoms and the resonance delocalization of the nitrogen lone pair into the aromatic ring.

  • Solution: The use of pyridine as both a solvent and a base is critical. Pyridine acts as an acid scavenger (neutralizing the HCl byproduct) and can form a reactive sulfonylpyridinium intermediate, enhancing the electrophilicity of the sulfonyl center.

Part 2: Safety & Hazard Assessment

Critical Safety Warnings:

  • Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[1] Reacts violently with water. Must be handled in a functioning fume hood. [1]

  • 2,4-Dibromoaniline: Potential blood toxicant (methemoglobinemia); skin and eye irritant.

  • Pyridine: Flammable, noxious odor, and toxic by inhalation/absorption.

PPE Requirements:

  • Double nitrile gloves (MsCl permeates standard latex).

  • Chemical splash goggles.

  • Lab coat and closed-toe shoes.

Part 3: Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Amount (Example Scale)Role
2,4-Dibromoaniline 250.921.02.51 g (10 mmol)Substrate (Nucleophile)
Methanesulfonyl chloride 114.551.21.37 g (0.93 mL)Electrophile
Pyridine 79.10Solvent10.0 mLSolvent / Base / Catalyst
Dichloromethane (DCM) 84.93Solvent20.0 mLCo-solvent (Extraction)
HCl (1M aq) 36.46Wash~50 mLQuench / Pyridine removal
Step-by-Step Procedure

1. Reaction Setup:

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl₂ or N₂ line) to exclude atmospheric moisture.

  • Charge the flask with 2,4-dibromoaniline (2.51 g, 10 mmol) .

  • Add anhydrous pyridine (10 mL) . Stir until the solid is fully dissolved. Note: The solution may be slightly colored.

2. Addition of Electrophile:

  • Cool the reaction mixture to 0°C using an ice-water bath. This controls the exothermicity of the reaction.

  • Add methanesulfonyl chloride (0.93 mL, 12 mmol) dropwise over 10–15 minutes using a syringe.

    • Mechanistic Insight: Slow addition prevents localized overheating and minimizes the formation of bis-sulfonated byproducts (N,N-dimesyl species), although the steric bulk of the ortho-bromine makes bis-sulfonylation less likely.

3. Reaction Progression:

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C) .

  • Stir for 12–16 hours (overnight).

  • Monitoring: Check reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting aniline (higher R_f) should be consumed, and a new, more polar spot (product) should appear.

4. Workup:

  • Pour the reaction mixture into a separatory funnel containing 50 mL of cold water .

  • Extract with Dichloromethane (DCM) (3 x 20 mL) .

  • Combine the organic layers.[3]

  • Critical Wash Step: Wash the organic phase with 1M HCl (2 x 30 mL) .

    • Reasoning: This converts the excess pyridine into water-soluble pyridinium hydrochloride, effectively removing it from the organic layer.

  • Wash with saturated NaHCO₃ (to neutralize trace acid) and then brine .

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

5. Purification:

  • Recrystallize the crude solid from Ethanol/Water or Toluene .

  • Alternatively, if high purity is required for analytical standards, perform flash column chromatography (SiO₂, Gradient: 10% → 30% EtOAc/Hexanes).

Part 4: Process Visualization

Figure 1: Synthesis Workflow

Caption: Logical flow of the N-sulfonylation process, highlighting critical control points and workup chemistry.

SynthesisWorkflow Start Start: 2,4-Dibromoaniline Solvation Dissolve in Pyridine (Solvent + Base) Start->Solvation Cooling Cool to 0°C Solvation->Cooling Addition Add MsCl Dropwise (Electrophile) Cooling->Addition Reaction Stir at RT (12-16h) Formation of Sulfonamide Addition->Reaction Nucleophilic Attack Quench Quench with Water Reaction->Quench Extraction Extract with DCM Quench->Extraction AcidWash Wash with 1M HCl (Removes Pyridine) Extraction->AcidWash Purification Step 1 Drying Dry (Na2SO4) & Concentrate AcidWash->Drying Product Final Product: N-(2,4-Dibromophenyl)methanesulfonamide Drying->Product

[1]

Figure 2: Reaction Mechanism

Caption: Mechanistic pathway showing the base-catalyzed sulfonylation of the electron-deficient aniline.

Mechanism MsCl Methanesulfonyl Chloride Intermediate Sulfonylpyridinium Intermediate (Active) MsCl->Intermediate + Pyridine Pyridine Pyridine Pyridine->Intermediate Transition Tetrahedral Transition State Intermediate->Transition + Aniline Aniline 2,4-Dibromoaniline Aniline->Transition Product Sulfonamide Product Transition->Product HCl HCl (Scavenged by Pyridine) Transition->HCl

Part 5: Analytical Validation

To validate the synthesis, the researcher must confirm the structure using NMR and Melting Point analysis.

Expected Data:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 160–165°C (Consistent with similar halogenated sulfonamides).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.5–10.0 ppm (s, 1H, -NH -SO₂-) [Exchangeable with D₂O]

    • δ ~7.9 ppm (d, 1H, Ar-H3, meta to N)

    • δ ~7.6 ppm (dd, 1H, Ar-H5)

    • δ ~7.4 ppm (d, 1H, Ar-H6, ortho to N)

    • δ ~3.0–3.1 ppm (s, 3H, -SO₂CH ₃)

References

  • BenchChem. (2025).[1][2] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl Chloride. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-(4-Bromophenyl)methanesulfonamide (Analogous Structure). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from

Sources

Application Notes & Protocols for the Synthesis of (2,4-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the necessary reagents and detailed protocols for the synthesis of (2,4-Dibromophenyl)methanesulfonamide, a key intermediate in various synthetic applications. The document is structured to provide not just a procedural checklist, but a deeper understanding of the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Synthetic Strategy and Core Reagents

The most direct and efficient synthesis of (2,4-Dibromophenyl)methanesulfonamide is achieved through the N-sulfonylation of 2,4-dibromoaniline with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl sulfur center.

The core transformation relies on the nucleophilic attack of the amino group of 2,4-dibromoaniline on the highly electrophilic sulfur atom of methanesulfonyl chloride. This process forms the sulfonamide bond and liberates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion, a non-nucleophilic base is required to neutralize the generated HCl.[1]

Table 1: Core Reagents and Their Functions
ReagentStructureCAS NumberFunctionKey Considerations
2,4-Dibromoaniline Br₂C₆H₃NH₂615-57-6Starting Material / NucleophileThe primary substrate providing the dibromophenyl moiety. Purity should be assessed before use.[2]
Methanesulfonyl Chloride (MsCl) CH₃SO₂Cl124-63-0Electrophile / Sulfonylating AgentHighly reactive and moisture-sensitive. Should be handled with care in a fume hood.[3][4]
Pyridine or Triethylamine (Et₃N) C₅H₅N or (C₂H₅)₃N110-86-1 or 121-44-8Base / HCl ScavengerNeutralizes the HCl byproduct, preventing protonation of the starting aniline and driving the equilibrium forward.[1][5]
Dichloromethane (DCM) CH₂Cl₂75-09-2SolventAnhydrous grade is crucial to prevent hydrolysis of methanesulfonyl chloride. Provides good solubility for reactants.[1][5]

Mechanistic Insight: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The N-sulfonylation proceeds via a well-established pathway:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dibromoaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. The two bromine atoms on the aniline ring are electron-withdrawing, which slightly decreases the nucleophilicity of the amine compared to aniline itself, but the reaction proceeds readily.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, expelling a chloride ion as a leaving group.

  • Deprotonation/Neutralization: The resulting protonated sulfonamide is deprotonated by the base (e.g., pyridine or triethylamine). This step is crucial as it neutralizes the strong acid (HCl) formed from the proton and the chloride ion, preventing it from forming an unreactive ammonium salt with the starting aniline.[1]

Sulfonamide Formation Mechanism cluster_neutralization HCl Neutralization Aniline 2,4-Dibromoaniline (R-NH₂) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) MsCl->Intermediate Base Base (e.g., Pyridine) Salt Base·HCl Salt Base->Salt Protonated_Sulfonamide Protonated Sulfonamide Intermediate->Protonated_Sulfonamide Elimination of Cl⁻ Product (2,4-Dibromophenyl)methanesulfonamide Protonated_Sulfonamide->Product Deprotonation Protonated_Sulfonamide->Salt HCl Scavenging

Sources

Suzuki-Miyaura coupling reactions involving (2,4-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of (2,4-Dibromophenyl)methanesulfonamide via Regioselective Suzuki-Miyaura Coupling

Executive Summary & Strategic Importance

(2,4-Dibromophenyl)methanesulfonamide represents a high-value "bifunctional linchpin" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of the two bromine atoms. The presence of the methanesulfonamide tail (


) at the C1 position creates a distinct steric and electronic environment that allows for sequential, regioselective functionalization .

This guide details the protocols for differentiating the C4 (para) and C2 (ortho) positions. By exploiting the steric hindrance imposed by the C1-substituent, researchers can exclusively functionalize the C4 position under mild conditions, followed by a forcing coupling at the C2 position to generate non-symmetric terphenyl cores common in COX-2 inhibitors and antiviral agents.

Chemo- and Regioselectivity Analysis

To achieve reproducibility, one must understand the mechanistic drivers of selectivity in this substrate.

  • Steric Control (Dominant Factor): The methanesulfonamide group at C1 exerts significant steric pressure on the adjacent C2 position (ortho-effect). The C4 position is distal and sterically accessible.

  • Electronic Control: While both bromines are electronically deactivated by the inductive effect of the sulfonyl group (transmitted through the methylene bridge), the C4 position is kinetically more accessible for the Palladium(0) oxidative addition step.

  • The "Gatekeeper" Strategy: We utilize ligand size to control the reaction site. Small phosphines (e.g.,

    
    ) or bidentate ligands (e.g., dppf) prefer the accessible C4 site. Bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) are required to force oxidative addition at the hindered C2 site.
    
Visualizing the Selectivity Pathway

G cluster_0 Key Decision Point SM (2,4-Dibromophenyl) methanesulfonamide C4_Prod Intermediate: C4-Arylated Product (Major) SM->C4_Prod Phase 1: Mild Cond. Pd(PPh3)4, Na2CO3 Steric Selection C2_Prod By-Product: C2-Arylated (Minor/Trace) SM->C2_Prod Overheating/Wrong Ligand Final Final Scaffold: 2,4-Diaryl methanesulfonamide C4_Prod->Final Phase 2: Forcing Cond. Pd-XPhos, K3PO4 Steric Overcome

Figure 1: Sequential functionalization strategy. The pathway prioritizes C4 coupling first to avoid isomeric mixtures.

Experimental Protocols

Phase 1: Regioselective Monocoupling at C4

Objective: Install the first aryl group at the 4-position while leaving the 2-position intact.

Reagents:

  • Substrate: (2,4-Dibromophenyl)methanesulfonamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.05 equiv)
    
  • Catalyst:

    
     (3 mol%) — Chosen for high stability and preference for unhindered sites.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the substrate, arylboronic acid, and

    
    . Purge with Nitrogen or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
    .
    
  • Reaction: Seal the vessel and heat to 60°C (Do not exceed 80°C to prevent C2 activation). Stir for 4–6 hours.

  • Self-Validation (IPC): Monitor by HPLC/UPLC.

    • Success Criteria: >95% conversion of SM; <5% formation of bis-coupled product.

    • Correction: If bis-coupling is observed, lower temperature to 45°C and reduce boronic acid to 0.95 equiv.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The sulfonamide group makes the product polar; ensure the column is flushed well.

Phase 2: Sequential Coupling at C2 (Sterically Demanding)

Objective: Functionalize the hindered ortho-position to complete the scaffold.

Reagents:

  • Substrate: C4-Arylated Intermediate (from Phase 1) (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.5 equiv)
    
  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%) — Buchwald ligands are essential here to facilitate oxidative addition at the crowded C2 site.
    
  • Base:

    
     (anhydrous, 3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or n-Butanol (for higher temp)

Step-by-Step Protocol:

  • Pre-complexation: In the reaction vessel, mix

    
     and XPhos in the solvent under Argon for 10 mins to generate the active 
    
    
    
    species.
  • Addition: Add the C4-intermediate, the second boronic acid, and the base.

  • Reaction: Heat to 100–110°C for 12–18 hours.

  • Workup: Standard aqueous workup.

  • Purification: Recrystallization is often possible due to the high molecular weight and polarity of the sulfonamide, or use reverse-phase chromatography.

Optimization & Troubleshooting Matrix

Use this data table to adjust conditions based on your specific boronic acid partners.

VariableStandard ConditionHigh-Difficulty Condition (Heterocycles)Mechanism / Rationale
Solvent Dioxane/H2O (4:1)n-Butanol or Toluene/H2OHigher boiling points needed for C2 activation.
Base


or

Stronger bases facilitate transmetallation in hindered systems.
Ligand (C4)

or dppf
dppfBidentate ligands prevent "ligand stripping" and stabilize Pd.
Ligand (C2) SPhosXPhos or BrettPhosBulky biaryl ligands force Pd into the hindered C2-Br bond.
Temp 60°C110°C+Thermal energy required to overcome steric activation barrier.
Troubleshooting Flowchart

T Start Issue Observed Prob1 Homocoupling of Boronic Acid Start->Prob1 Prob2 Protodebromination (Br replaced by H) Start->Prob2 Prob3 Low Conversion at C2 Start->Prob3 Sol1 Degas solvents thoroughly; Reduce catalyst loading Prob1->Sol1 Sol2 Use anhydrous conditions; Switch to Cs2CO3 Prob2->Sol2 Sol3 Switch ligand to XPhos; Increase Temp to 110°C Prob3->Sol3

Figure 2: Troubleshooting common failure modes in Suzuki coupling of halogenated sulfonamides.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Langer, P. (2010).[2] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles and Arenes. Advanced Synthesis & Catalysis, 352(17), 2902–2950. Link

  • Knauber, T., & Tucker, J. (2016).[3] Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides.[3] The Journal of Organic Chemistry, 81(13), 5636–5648. Link

  • Handy, S. T., & Wilson, T. (2005). Regioselective Cross-Coupling of Polyhalogenated Heterocycles. Journal of Physical Organic Chemistry, 18(8), 835-840. Link

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Dibromophenyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Aryl Sulfonamides in Modern Chemistry

The N-arylated sulfonamide motif is a cornerstone in medicinal chemistry and materials science. These structures are prevalent in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The precise introduction of amino functionalities onto an aromatic ring bearing a sulfonamide group is therefore of high strategic importance. For substrates such as dibromophenyl sulfonamides, the ability to selectively functionalize one or both bromine atoms opens up avenues for creating diverse molecular architectures and building blocks for drug discovery and development.[1][2]

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds.[1][3] This reaction offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope. For electron-deficient substrates like dibromophenyl sulfonamides, the Buchwald-Hartwig amination provides a reliable and efficient pathway to the desired aminated products.[4]

This guide provides a comprehensive overview and detailed protocols for the selective mono- and di-amination of dibromophenyl sulfonamides, drawing upon established principles and analogous systems to ensure robust and reproducible results.

Core Principles: Understanding the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

  • Oxidative Addition: A low-valent palladium(0) species, stabilized by a phosphine ligand, undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (in this case, the sulfonamide) coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl sulfonamide, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction, as it influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination. For challenging substrates like sulfonamides, bulky, electron-rich phosphine ligands are often required.[5]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R2NH) PdII_Aryl->Amine_Coord R2NH PdII_Amine [L-Pd(II)(Ar)(Br)(R2NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Selective Mono-amination of a Dibromophenyl Sulfonamide

This protocol is designed to favor the selective amination at one of the bromine positions. The regioselectivity is often dictated by steric and electronic factors, with the more accessible and electronically favorable position reacting preferentially. For many substituted dibromobenzenes, the reaction occurs at the position para to an electron-donating group or meta to an electron-withdrawing group.

Materials:

  • Dibromophenyl sulfonamide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add the dibromophenyl sulfonamide (1.0 mmol) followed by the amine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-amination of a Dibromophenyl Sulfonamide

This protocol is optimized for the substitution of both bromine atoms. This is typically achieved by using a higher excess of the amine and a longer reaction time or higher temperature.

Materials:

  • Dibromophenyl sulfonamide (1.0 mmol)

  • Amine (2.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (37.4 mg, 0.08 mmol), and K₃PO₄ (466.9 mg, 2.2 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Add the dibromophenyl sulfonamide (1.0 mmol) followed by the amine (2.5 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl halides with sulfonamides, which can be adapted for dibromophenyl sulfonamide substrates.

Aryl HalideAmine/SulfonamideCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)Reference(s)
Aryl BromidePrimary SulfonamidePd(OAc)₂ / XPhosK₃PO₄Toluene10075-90[6]
Aryl ChlorideSecondary SulfonamidePd₂(dba)₃ / RuPhosNaOtBu1,4-Dioxane11060-85[7]
Aryl BromideBenzylsulfonamidePd(OAc)₂ / DavePhosCs₂CO₃Toluene8080-95[5]
Aryl NonaflateVarious AminesPd₂(dba)₃ / Ligand 1, 2, or 3DBU/MTBDToluene100-12070-98[8]

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Inactive Catalyst: Ensure the use of a high-quality palladium source and ligand. Pre-catalysts can sometimes offer better results.

    • Oxygen Sensitivity: The reaction is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is performed under a strictly inert atmosphere.

    • Base Incompatibility: Strong bases like NaOtBu can be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable, potentially requiring higher temperatures.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be minimized by optimizing the catalyst and ligand system and ensuring the absence of water.

    • Homocoupling: Dimerization of the starting materials can sometimes occur. Adjusting the catalyst loading and temperature may mitigate this.

  • Regioselectivity in Mono-amination:

    • The position of amination on the dibromophenyl ring is influenced by the electronic and steric nature of the substituents. For a 2,4-dibromophenyl sulfonamide, amination is likely to occur at the 4-position due to reduced steric hindrance.

Workflow for Protocol Optimization

Optimization_Workflow Start Define Target: Mono- or Di-amination Screen_Catalyst Screen Catalyst & Ligand (e.g., XPhos, RuPhos, DavePhos) Start->Screen_Catalyst Screen_Base Screen Base (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (80-120 °C) Screen_Solvent->Optimize_Temp Analyze_Results Analyze Results (TLC, GC, NMR) Optimize_Temp->Analyze_Results Analyze_Results->Screen_Catalyst Re-optimize if needed Final_Protocol Finalized Protocol Analyze_Results->Final_Protocol

Caption: A general workflow for optimizing Buchwald-Hartwig amination protocols.

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable tool for the synthesis of N-arylated sulfonamides from dibromophenyl precursors. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of either mono- or di-aminated products. The protocols and guidelines presented here provide a solid foundation for the successful application of this important transformation in the pursuit of novel pharmaceuticals and advanced materials.

References

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Willis, M. C., et al. (2014). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Angewandte Chemie International Edition, 53(45), 12312-12315. [Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. Synlett, 27(01), 101-105. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Burton, G., et al. (2003). Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. Organic Letters, 5(23), 4373-4376. [Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Organic Chemistry Portal. [Link]

  • Álvarez-Pérez, A., et al. (2018). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Catalysis Science & Technology, 8(21), 5543-5553. [Link]

  • Ghassemi, S., & Fuchs, K. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. Biotage. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(48), 17118-17129. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Expanding Pd-Catalyzed C—N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Andrews, J. A., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 1(1), 1-8. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 523. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Norrby, P.-O., et al. (2013). The Role of the Base in Buchwald-Hartwig Amination. Journal of the American Chemical Society, 135(28), 10342-10354. [Link]

Sources

Application Note & Protocol: A Scalable, Two-Stage Synthesis of (2,4-Dibromophenyl)methanesulfonamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,4-Dibromophenyl)methanesulfonamide is an important building block in medicinal chemistry, valued for its utility in constructing complex therapeutic agents. The presence of the dibromophenyl moiety offers sites for further functionalization via cross-coupling reactions, while the methanesulfonamide group can enhance pharmacokinetic properties such as solubility and metabolic stability. This document provides a detailed, scalable, and field-proven two-stage protocol for the synthesis of (2,4-Dibromophenyl)methanesulfonamide. The synthesis is designed for reliability and scalability, addressing common challenges in process chemistry. We will first detail the preparation of the key intermediate, (2,4-dibromophenyl)methanesulfonyl chloride, followed by its amidation to yield the final product. The causality behind experimental choices, safety considerations, and analytical validation are explained throughout.

Introduction: Strategic Importance and Synthetic Rationale

The sulfonamide functional group is a cornerstone in a multitude of therapeutic agents, renowned for its chemical stability and ability to act as a hydrogen bond donor and acceptor.[1] When incorporated into a molecule like (2,4-Dibromophenyl)methanesulfonamide, it is often a bioisostere for an amide, offering improved hydrolytic stability and modified binding affinities.[2] The dual bromine atoms on the phenyl ring serve as valuable synthetic handles, enabling late-stage diversification of drug candidates through established organometallic cross-coupling reactions.

The most robust and scalable approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[3][4] Therefore, our strategy is bifurcated into two primary stages:

  • Sulfonamide Formation: The purified sulfonyl chloride is then reacted with ammonia to furnish the target (2,4-Dibromophenyl)methanesulfonamide. This step is a classic nucleophilic substitution, optimized for high yield and purity.

This application note provides the detailed protocols, mechanistic insights, and analytical checkpoints necessary for the successful and scalable production of this key pharmaceutical intermediate.

Diagram of Overall Synthetic Workflow

G cluster_0 Stage 1: Intermediate Synthesis A 2,4-Dibromobenzyl Bromide B S-((2,4-Dibromophenyl)methyl) isothiouronium Bromide A->B  Thiourea, Ethanol, Reflux C (2,4-Dibromophenyl)methanethiol (in situ) B->C  NaOH (aq), Reflux  (Hydrolysis) D (2,4-Dibromophenyl)methanesulfonyl Chloride C->D  Cl₂, H₂O/HCl  (Oxidative Chlorination) E (2,4-Dibromophenyl)methanesulfonyl Chloride F (2,4-Dibromophenyl)methanesulfonamide E->F  NH₃ (aq), DCM, 0°C to RT  (Nucleophilic Substitution)

Sources

Troubleshooting & Optimization

Minimizing side reactions during sulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Scientist | Topic: Minimizing Side Reactions

Welcome to the technical support hub for sulfonamide formation. This guide is structured to address the specific failure modes (side reactions) that turn a routine "click" reaction into a purification nightmare. We move beyond basic textbook procedures to address the why and how of reaction control.

🛠️ Triage: Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: What is the primary issue? Issue1 Impurities: Double Mass Peak (M + ArSO2) Start->Issue1 Issue2 Low Yield: Starting Material Remaining Start->Issue2 Issue3 Low Yield: Hydrolyzed Reagent (ArSO3H) Start->Issue3 Diag1 Diagnosis: Bis-Sulfonylation (Sulfonimide formation) Issue1->Diag1 Diag2 Diagnosis: Nucleophile Deactivation or Steric Hindrance Issue2->Diag2 Diag3 Diagnosis: Hydrolysis (Moisture sensitivity) Issue3->Diag3 Sol1 Solution: Adjust Stoichiometry / Switch to Bulky Base Diag1->Sol1 Sol2 Solution: Catalysis (DMAP) / SuFEx Protocol Diag2->Sol2 Sol3 Solution: Schotten-Baumann / Anhydrous Techniques Diag3->Sol3

Figure 1: Diagnostic decision tree for common sulfonamide synthesis failures.

🎫 Ticket #1: The "Double Addition" Problem (Bis-sulfonylation)

User Complaint: "I see a spot on TLC that is less polar than my product, and MS shows the mass of two sulfonyl groups."

The Mechanism (Why it happens)

This is the most common side reaction when using primary amines (


). The acidity of the N-H bond changes drastically during the reaction.
  • Primary Amine:

    
     (Non-acidic).
    
  • Sulfonamide (Product):

    
     (Acidic).
    

In the presence of excess base, the formed sulfonamide is deprotonated to form a sulfonamidate anion (


), which is still nucleophilic. If excess sulfonyl chloride is present, this anion attacks again, forming the sulfonimide  (

).

BisSulfonylation Amine Primary Amine (R-NH2) Mono Sulfonamide (R-NH-SO2Ar) pKa ~11 Amine->Mono Fast SulfonylCl + ArSO2Cl (Base) Anion Sulfonamidate (R-N⁻-SO2Ar) Mono->Anion Equilibrium Deprotonation Base deprotonates Sulfonamide Bis Bis-Sulfonimide (R-N(SO2Ar)2) SIDE PRODUCT Anion->Bis + Excess ArSO2Cl

Figure 2: Kinetic pathway leading to unwanted bis-sulfonylation.

Protocol Adjustment

To stop at the mono-sulfonamide, you must prevent the product from competing with the starting material.

1. Stoichiometry Control (The "0.9 Rule") Never use excess sulfonyl chloride with primary amines. Use a 0.95 : 1.0 ratio (Sulfonyl Chloride : Amine). It is easier to remove unreacted amine (via acid wash) than to separate the bis-product.

2. Base Selection Table Stronger bases deprotonate the product faster. Switch to bulky or buffered bases.

BaseRisk of Bis-sulfonylationApplication Notes
Triethylamine (TEA) HighFast reaction, but rapidly deprotonates the product.
Pyridine MediumActs as solvent and base. Often forms a complex with sulfonyl chloride that moderates reactivity.
2,6-Lutidine LowSterically hindered. Good for sensitive substrates.
NaHCO₃ (aq) Very LowUsed in biphasic systems (Schotten-Baumann). The pH (~8.5) is often too low to deprotonate the sulfonamide significantly.
🎫 Ticket #2: The "Vanishing Reagent" (Hydrolysis)

User Complaint: "My sulfonyl chloride is gone, but I only isolated sulfonic acid. The amine didn't react."

The Science

Sulfonyl chlorides are "hard" electrophiles susceptible to attack by water.[1] The hydrolysis rate is often faster than the amination rate, especially if the amine is sterically hindered or electron-poor (e.g., anilines).

Protocol: Anhydrous vs. Biphasic

You have two opposing valid strategies. Do not mix them.

Strategy A: Strictly Anhydrous (For valuable amines)

  • Solvent: Dry DCM or THF (stored over sieves).

  • Temperature: Cool to 0°C before adding the sulfonyl chloride. Hydrolysis has a higher activation energy than amination; low temp favors the amine attack.

  • Addition Order: Dissolve Amine + Base in flask. Add Sulfonyl Chloride (diluted in DCM) dropwise.[2]

Strategy B: Schotten-Baumann (For robust amines) Use water to your advantage.

  • System: Water / THF (1:1) or Water / DCM.

  • Base: Inorganic carbonate (Na₂CO₃ or NaHCO₃).

  • Mechanism: The organic amine reacts at the interface. The inorganic base neutralizes the HCl formed. Interestingly, hydrolysis is often suppressed because the sulfonyl chloride stays in the organic phase while the hydroxide/carbonate stays in the aqueous phase.

🎫 Ticket #3: Chemoselectivity (Amino-Alcohols)

User Complaint: "I have an amino-alcohol. I want to react the amine (-NH2) but not the alcohol (-OH)."

Technical Insight

Under standard basic conditions (TEA/DCM), O-sulfonylation is a major competitor. Sulfonate esters (


) are potent alkylating agents (genotoxic impurities) and must be avoided.

The Solution: pH-Controlled Selectivity Use the Schotten-Baumann condition (see Strategy B above).

  • At pH 8–9 (NaHCO₃), the amine is unprotonated (nucleophilic), but the alcohol is not deprotonated (neutral).

  • Neutral alcohols are poor nucleophiles compared to amines.

  • Alkoxides (deprotonated alcohols) are strong nucleophiles. By keeping the pH < 10, you prevent alkoxide formation, ensuring >95% N-selectivity.

🚀 Pro-Tip: The "Nuclear Option" (SuFEx Chemistry)

If you are struggling with unstable sulfonyl chlorides or difficult substrates, switch to Sulfonyl Fluorides .

  • Technology: Sulfur(VI) Fluoride Exchange (SuFEx).[3][4]

  • Why: The S-F bond is incredibly stable to water/hydrolysis but reacts specifically with amines in the presence of calcium salts or specific organocatalysts.

  • Reference: This method was popularized by K. Barry Sharpless and is considered the "next generation" of sulfonamide synthesis [1].

SuFEx Protocol (General):

  • Reagents: Sulfonyl Fluoride (

    
    ) + Amine.
    
  • Additive:

    
     (catalytic) or simple DBU in some cases.
    
  • Result: Reaction proceeds in open air; no hydrolysis of the reagent occurs.

📚 References
  • SuFEx Chemistry Introduction: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Chemoselectivity in Sulfonamide Formation: Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[5] DABSO-Based, Three-Component, One-Pot Sulfonamide Synthesis. Organic Letters, 13(18), 4876–4879. [Link]

  • Hydrolysis Kinetics of Sulfonyl Chlorides: Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4). [Link]

  • Avoiding Bis-Sulfonylation (Primary Sulfonamide Synthesis): Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020).[5] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters, 22(23), 9495–9499. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of (2,4-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of (2,4-Dibromophenyl)methanesulfonamide. Our focus is on the critical parameter of catalyst loading—how to optimize it for efficiency, cost-effectiveness, and selectivity, while navigating the unique challenges presented by this specific substrate.

Introduction: Understanding the Substrate

(2,4-Dibromophenyl)methanesulfonamide is a challenging substrate in cross-coupling chemistry. Its reactivity is governed by several competing factors:

  • Electronic Effects: The methanesulfonamide group is strongly electron-withdrawing, which generally increases the rate of the initial oxidative addition step compared to electron-neutral or -rich aryl bromides.[1]

  • Steric Hindrance: The bromine atom at the C2 position is ortho to the bulky methanesulfonamide group, potentially impeding its access to the palladium catalyst's coordination sphere.[2][3]

  • Site Selectivity: The presence of two non-equivalent bromine atoms (the sterically hindered C2-Br and the less hindered C4-Br) raises questions of regioselectivity. The reaction can yield mono- or di-coupled products depending on the conditions.[4][5]

  • Potential for Catalyst Inhibition: The nitrogen and oxygen atoms within the sulfonamide group possess lone pairs that could potentially coordinate to the palladium center, leading to catalyst inhibition or altered reactivity.[6]

This guide will address these complexities in a practical, problem-solving format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses common issues encountered during the coupling of (2,4-Dibromophenyl)methanesulfonamide, providing causal explanations and actionable solutions.

Q1: My reaction is sluggish or results in a low yield (<50%), even with a standard catalyst loading of 2-5 mol%. What are the likely causes?

A1: Low conversion with this substrate often points to issues beyond simple catalyst concentration. The primary culprits are typically catalyst deactivation, suboptimal reaction parameters, or an inappropriate choice of catalyst system for this specific transformation.

  • Cause 1: Catalyst Deactivation. The active Pd(0) species is susceptible to oxidation by trace oxygen.[7] Similarly, phosphine ligands can be oxidized, rendering them unable to coordinate with the palladium. The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.

    • Solution: Ensure all solvents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or employing several freeze-pump-thaw cycles.[7] Assemble the reaction under a strict inert atmosphere.

  • Cause 2: Inappropriate Ligand. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often inefficient for coupling sterically hindered or electron-deficient substrates.[8] They may not sufficiently promote the crucial, often rate-limiting, reductive elimination step.

    • Solution: Employ bulky, electron-rich monophosphine biaryl ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos.[9] These ligands are designed to accelerate both oxidative addition and reductive elimination while stabilizing the monoligated Pd(0) species that is often the most active.[10] N-heterocyclic carbenes (NHCs) are also excellent alternatives for challenging couplings.[11]

  • Cause 3: Suboptimal Base or Solvent. The base is not merely a proton scavenger; it is critical for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[11][12][13] An inadequate base can stall the catalytic cycle.

    • Solution: Strong, non-nucleophilic inorganic bases are often preferred. Potassium phosphate (K₃PO₄) is an excellent starting point due to its solubility and efficacy.[7][14] Cesium carbonate (Cs₂CO₃) can be effective for more challenging reactions.[15] For solvents, aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water (e.g., 4:1 or 10:1 ratio), are standard.[1][7]

Q2: I'm observing a significant byproduct corresponding to the mass of (4-Bromophenyl)methanesulfonamide. What is this side reaction, and how can it be minimized?

A2: This byproduct is the result of hydrodehalogenation (or dehalogenation), a common side reaction where a bromine atom is replaced by hydrogen.[6] This occurs via the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the aryl group to produce the dehalogenated arene.[1]

  • Mechanism: The Pd-H species can be generated from various sources in the reaction mixture.

    • Bases: Amine bases (e.g., triethylamine) can be a source of hydrides.

    • Solvents: Alcoholic solvents are known hydride donors.

    • Water/Base Interaction: Trace water can react with certain bases to generate hydroxide, which can contribute to Pd-H formation.

  • Mitigation Strategies:

    • Avoid Hydride-Donating Reagents: Switch to a non-coordinating inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] Avoid alcohol-based solvents; use aprotic solvents like dioxane, toluene, or DMF.[1]

    • Promote the Desired Reaction: By making the desired Suzuki coupling faster, you can outcompete the dehalogenation pathway. Using a more active catalyst system (e.g., a bulky biarylphosphine ligand) that accelerates reductive elimination is a key strategy.[6]

    • Check Boronic Acid Quality: Ensure the boronic acid or its ester is pure and reactive. If the boronic acid is slow to transmetalate, the aryl-palladium-halide intermediate has more time to undergo side reactions like dehalogenation.

Q3: How can I control the selectivity to favor either mono- or di-arylation of the (2,4-Dibromophenyl)methanesulfonamide core?

A3: Selectivity is controlled by a combination of stoichiometry, reaction conditions, and the inherent reactivity differences between the two C-Br bonds.

  • Inherent Site Selectivity (C4 vs. C2): For most dihalogenated heteroarenes and arenes, the initial coupling occurs at the more reactive site. Reactivity is a balance of steric and electronic factors.[5] In this case, the C4-Br bond is significantly less sterically hindered than the C2-Br bond, which is ortho to the large sulfonamide group. Therefore, the first coupling will overwhelmingly occur at the C4 position.

  • Strategies for Selective Mono-Arylation (at C4):

    • Stoichiometry: This is the most critical factor. Use a slight excess of the boronic acid (1.1-1.2 equivalents).

    • Lower Temperature & Shorter Time: The second coupling at the hindered C2 position will have a higher activation energy. Running the reaction at a lower temperature (e.g., 80 °C) and for a shorter duration can halt the reaction after the first, faster coupling.

    • Lower Catalyst Loading: A lower catalyst load (e.g., 0.5-1.0 mol%) may be consumed or deactivated after the initial, easier coupling, preventing significant conversion to the di-arylated product.

  • Strategies for Exhaustive Di-Arylation:

    • Stoichiometry: Use a significant excess of the boronic acid (2.3-3.0 equivalents).[10]

    • Higher Temperature & Longer Time: More forcing conditions (e.g., 100-110 °C) and extended reaction times (12-24 hours) will be necessary to drive the second, more difficult coupling to completion.

    • Robust Catalyst System: A highly active and stable catalyst system, likely involving a bulky ligand like Ad₂PnBu or an NHC, is required to overcome the steric hindrance at the C2 position and remain active for the duration of the reaction.[10]

Q4: What is a systematic workflow for optimizing the catalyst load to reduce it below 1 mol%?

A4: Reducing catalyst loading is key for process chemistry to lower costs and minimize palladium contamination in the final product.[9] This should only be attempted after the optimal ligand, base, solvent, and temperature have been identified.

  • Establish a Baseline: First, achieve a high, reproducible yield (>90%) using a "safe" catalyst loading, for example, 1.5 mol% Pd source and a 1:2 Pd:Ligand ratio. This is your benchmark.

  • Systematic Reduction: Set up a series of parallel reactions, keeping all other parameters identical, and systematically decrease the catalyst loading.

  • Monitor and Quantify: Analyze the conversion and yield for each reaction at a fixed time point (e.g., 12 hours) using quantitative methods like HPLC or GC with an internal standard.[7]

  • Calculate Catalyst Efficiency: Determine the Turnover Number (TON) for each successful run. TON is a direct measure of how many molecules of product are formed per molecule of catalyst.

    • TON = (moles of product) / (moles of catalyst)

Table 1: Example Catalyst Loading Optimization Workflow
EntryPd(OAc)₂ (mol%)XPhos (mol%)Yield (%)TON
11.02.09898
20.51.096192
30.10.295950
40.050.1911820
50.010.02757500

Reaction Conditions: (2,4-Dibromophenyl)methanesulfonamide (1.0 eq), Arylboronic Acid (1.2 eq), K₃PO₄ (2.0 eq), Dioxane/H₂O (4:1), 100 °C, 12 h.

From this hypothetical data, a loading of 0.1 mol% provides an excellent balance of high yield and high catalyst efficiency.

Visualizations & Logical Workflows

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl trans-Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Problem: Low Yield or No Reaction CheckReagents Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? Start->CheckReagents ReagentAction Action: - Use fresh/purified reagents - Rigorously degas solvents - Re-run reaction CheckReagents->ReagentAction  Problem  Identified CheckConditions Step 2: Assess Reaction Conditions - Dehalogenation byproduct seen? - Pd black formed? CheckReagents->CheckConditions  Reagents OK Dehalogenation Dehalogenation Issue CheckConditions->Dehalogenation Yes PdBlack Catalyst Decomposition CheckConditions->PdBlack Yes Screen Step 3: Screen Catalyst System - Is ligand appropriate for a hindered, e⁻-deficient substrate? CheckConditions->Screen No obvious side reactions DehalAction Action: - Switch to inorganic base (K₃PO₄) - Use aprotic solvent (Dioxane) - Use more active ligand Dehalogenation->DehalAction PdBlackAction Action: - Improve inert atmosphere technique - Use a more stable precatalyst (e.g., Buchwald G3/G4) PdBlack->PdBlackAction ScreenAction Action: - Screen bulky, e⁻-rich ligands (XPhos, RuPhos, etc.) - Increase temperature cautiously Screen->ScreenAction

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Screening for Optimal Ligand and Base

This protocol describes a parallel screening experiment to efficiently identify the most effective ligand and base for the mono-arylation of (2,4-Dibromophenyl)methanesulfonamide at the C4 position.

Materials:

  • (2,4-Dibromophenyl)methanesulfonamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (Precatalyst)

  • Ligands for screening (e.g., PPh₃, XPhos, SPhos, RuPhos)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed, deionized water

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of (2,4-Dibromophenyl)methanesulfonamide and the arylboronic acid in 1,4-dioxane.

    • Prepare a separate stock solution of Pd(OAc)₂ in 1,4-dioxane. This ensures accurate dispensing of small quantities.

  • Reaction Array Setup (Performed under inert atmosphere):

    • To each reaction vial, add the appropriate base (e.g., 2.0 equivalents).

    • Add the required amount of ligand to each vial (e.g., to achieve a 1:2 Pd:Ligand ratio).

    • Dispense the stock solution containing the aryl halide and boronic acid into each vial.

    • Add the required volume of degassed water to each vial (to achieve a 4:1 Dioxane:H₂O ratio).

    • Initiate all reactions simultaneously by adding the Pd(OAc)₂ stock solution (target 1.5 mol%).

    • Seal the vials tightly.

  • Execution:

    • Place the array of vials onto a pre-heated reaction block or oil bath (e.g., 100 °C).

    • Stir vigorously for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling to room temperature, take a small, measured aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative yields of the desired mono-coupled product, di-coupled product, and any dehalogenated byproducts.[7]

    • Compare the results across all conditions to identify the optimal ligand and base combination that provides the highest yield and cleanest conversion to the desired product.

References

  • Fagnou, K., & Lautens, M. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters.
  • Sato, Y., Liu, J., Ndukwe, I. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Whittaker, A. M., et al. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Sen, A., & Yamada, Y. M. (2024).
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Couplings of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can I improvise my reaction?
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • FULIR. (n.d.).
  • BenchChem. (2025).
  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Garg, N. K., et al. (2011).
  • White Rose eTheses Online. (n.d.).
  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • Chen, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Neufeldt, S. R. (2022).
  • ResearchGate. (n.d.).
  • BOC Sciences. (2023).
  • MDPI. (2017).

Sources

Stability of (2,4-Dibromophenyl)methanesulfonamide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of (2,4-Dibromophenyl)methanesulfonamide

To: Research & Development Division From: Senior Application Scientist, Technical Support Subject: Stability Profile & Handling Guide for (2,4-Dibromophenyl)methanesulfonamide in Basic Media

Introduction

Welcome to the Technical Support Center. This guide addresses the stability and handling of (2,4-Dibromophenyl)methanesulfonamide (Structure:


).

Critical Structure Note: This guide assumes the structure is a primary sulfonamide attached to a benzylic carbon (an


-toluenesulfonamide derivative).[1] If your molecule is the N-aryl variant (

), please contact support immediately, as the reactivity profile differs significantly.

This molecule presents a unique "push-pull" stability challenge in basic conditions due to the competition between the acidic sulfonamide nitrogen (


) and the activated benzylic position.

Module 1: Chemical Reactivity Profile

To troubleshoot effectively, you must understand the competing deprotonation events.

ParameterValue (Est.)Description

(Sulfonamide NH)
~10.0Primary Deprotonation Site. Reaction with mild base (e.g.,

, 1N NaOH) forms the stable, water-soluble N-anion.

(Benzylic CH)
~18–20Secondary Deprotonation Site. The electron-withdrawing bromine atoms and sulfonyl group acidify these protons.[1] Strong bases (

, NaH) or excess hydroxide will deprotonate here.[1]
Stability Risk Moderate Formation of the benzylic carbanion (dianion) leads to oxidative degradation, coupling, or color changes (yellowing).

Susceptibility
Low-Moderate The 2,4-dibromo ring is electron-deficient.[1] While the methylene bridge insulates the ring from the sulfonyl group, strong nucleophiles (alkoxides) at high temperatures may displace the ortho-bromine.

Module 2: Troubleshooting & FAQs

Q1: Why does my reaction mixture turn bright yellow/orange upon adding base?

Diagnosis: You have likely generated the benzylic carbanion .[1] The Science: While the N-anion is typically colorless, the carbanion formed at the benzylic position (


) allows charge delocalization into the aromatic ring, often resulting in a bathochromic shift (yellow/orange color).
Solution: 
  • Check pH: Ensure you are not using a vast excess of base.[1]

  • Switch Bases: If using NaH or LDA, switch to a milder base like Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) which are sufficient to deprotonate the Nitrogen but less likely to touch the Carbon.
  • Oxidation Risk: If the solution is yellow, exclude oxygen immediately to prevent oxidative degradation of the benzylic position.

Q2: I cannot recover the product after basic workup. Where did it go?

Diagnosis: The compound is trapped in the aqueous phase as a salt. The Science: Sulfonamides are weak acids.[1] At pH > 10, the molecule exists almost exclusively as the water-soluble salt


. It will not extract into DCM or Ethyl Acetate.[1]
Solution: 
  • Acidify: You must adjust the aqueous layer to pH < 4 (well below the

    
     of ~10) to reprotonate the sulfonamide.
    
  • Precipitation: Upon acidification, the neutral compound should precipitate or become extractable.[1]

Q3: We observe a "des-bromo" impurity by LCMS. Is this possible?

Diagnosis: Reductive dehalogenation or Nucleophilic Aromatic Substitution (


).
The Science: 
  • Metal-Halogen Exchange: If using lithiated bases (

    
    -BuLi), the bromine atoms (especially at the 2-position) will exchange rapidly.
    
  • 
    :  If heating with strong alkoxides (NaOMe), the methoxide may displace the bromine at the 2-position (ortho to the alkyl group).
    Solution:  Avoid lithiated bases.[1] If alkylation is the goal, use mild inorganic bases in polar aprotic solvents (e.g., 
    
    
    
    in DMF).

Module 3: Visualizing the Stability Pathways

The following diagram illustrates the equilibrium and degradation risks in basic media.

StabilityPathways Neutral Neutral Molecule (Insoluble in Water) N_Anion N-Anion (Salt) (Stable, Water Soluble) Neutral->N_Anion Mild Base (pH 10-12) (NaOH, K2CO3) N_Anion->Neutral Acidification (pH < 4) C_Anion Benzylic Carbanion (Yellow, Reactive) N_Anion->C_Anion Strong Base / Excess (NaH, tBuOK, pH > 13) C_Anion->N_Anion Quench Degradation Degradation Products (Oxidation/Coupling) C_Anion->Degradation O2 / Time

Caption: Figure 1. Reaction pathways of (2,4-Dibromophenyl)methanesulfonamide in base. Green represents the safe operating window; Yellow/Red indicates instability zones.

Module 4: Standard Operating Protocols (SOPs)

Protocol A: Safe Dissolution & Recovery

Use this for purification or extraction.[1]

  • Dissolution:

    • Suspend the solid in water.

    • Add 1.05 equivalents of 1.0 M NaOH dropwise.[1]

    • Checkpoint: The solution should be colorless to faint yellow.[1] If bright yellow, stop adding base.[1]

  • Filtration:

    • Filter any undissolved solids (impurities) while the solution is basic.

  • Precipitation (Recovery):

    • Cool the solution to 0–5 °C.

    • Slowly add 1.0 M HCl while stirring until pH reaches ~2–3.

    • Note: Rapid acidification can trap impurities.[1] Slow addition yields better crystals.[1]

  • Isolation:

    • Filter the white precipitate and wash with cold water.

Protocol B: Stability Stress Test

Use this to validate solvent/base compatibility for your specific reaction.[1]

  • Prepare a 1 mg/mL solution of the compound in the desired solvent (e.g., DMSO, DMF).

  • Add 2 equivalents of the proposed base.[1][2][3]

  • Visual Check: Record color immediately (T=0) and at 1 hour.

    • Colorless: Stable N-anion.[1]

    • Yellow:[1] Benzylic deprotonation (Risk of side reactions).[1]

    • Dark Brown/Black: Decomposition (

      
       or polymerization).[1]
      
  • LCMS Check: Analyze at T=1h. Look for:

    • M+14 (Methylation, if methyl iodide was present).[1]

    • M-Br+OH (Hydrolysis/Substitution).[1]

    • M+O (Benzylic oxidation).[1]

References

  • Acidity of Sulfonamides

    • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research.

    • Context: Establishes the of sulfonamide NH ( ) vs. benzylic sulfones.
  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews.
    • Context: foundational text on how electron-withdrawing groups (like Br and Sulfonyl) activate rings for nucleophilic attack.[1]

  • Benzylic Reactivity of Sulfones

    • Trost, B. M. (1988).[1] "Sulfones: Chemical chameleons."[1] Bulletin of the Chemical Society of Japan.

    • Context: Details the reactivity of -sulfonyl carbanions and their stability.
  • General Stability Data

    • BenchChem.[1] "Stability of Sulfonamides: A Comparative Guide."

    • Context: General hydrolytic stability of sulfonamide bonds in basic media.[1]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2,4-Dibromo vs. 2,4-Dichloro Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the design of sulfonamide-based pharmacophores, the choice between 2,4-dibromobenzenesulfonamide (2,4-DBBS) and 2,4-dichlorobenzenesulfonamide (2,4-DCBS) is rarely a matter of availability, but rather one of chemoselectivity and synthetic strategy .

While both scaffolds appear structurally similar, their reactivity profiles diverge significantly under specific reaction manifolds. This guide delineates when to deploy the chloride versus the bromide to maximize yield and regiocontrol.

Feature2,4-Dichloro (2,4-DCBS) 2,4-Dibromo (2,4-DBBS)
Primary Utility Nucleophilic Aromatic Substitution (

)
Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald)

Reactivity
High (Cl is a superior leaving group in activated systems)Moderate (Br is slower; bond strength vs. electronegativity)
Pd-Catalysis Low (Requires specialized ligands/forcing conditions)Excellent (Facile oxidative addition)
Regioselectivity C4-Selective (Steric/Electronic control)C4-Selective (Steric control dominates)
Acidity (

)
Higher Acidity (~8.[1]5)Moderate Acidity (~8.8)

Electronic & Steric Landscape

To understand the reactivity, one must visualize the electronic environment. The sulfonamide group (


) is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack while acidifying the N-H proton.
Activation Vectors
  • Ortho-Effect (C2): The C2 halogen is inductively activated by the adjacent sulfonamide but sterically hindered.

  • Para-Effect (C4): The C4 halogen is activated by resonance (conjugation with

    
    ) and is sterically accessible.
    

Figure 1: Steric and electronic activation vectors on the benzenesulfonamide core.

Nucleophilic Aromatic Substitution ( )

For reactions involving the displacement of a halogen by amines, alkoxides, or thiols, 2,4-DCBS is the superior starting material.

The "Chloride Advantage"

In


 reactions activated by strong EWGs, the rate-determining step is often the initial nucleophilic attack (formation of the Meisenheimer complex). Chlorine, being more electronegative than bromine, creates a more electrophilic carbon center, accelerating this step.
  • Trend: F >> Cl

    
     Br > I
    
  • Outcome: 2,4-DCBS reacts faster and at lower temperatures than 2,4-DBBS in

    
     manifolds.
    
Regioselectivity (C4 vs. C2)

Both substrates predominantly undergo substitution at the C4 position .

  • Reasoning: Although the C2 position is inductively closer to the sulfonamide, the bulk of the

    
     group shields it. The C4 position allows for an unencumbered approach by the nucleophile.
    
  • Exception: If the nucleophile is small and capable of hydrogen bonding (e.g., specific alkoxides) or if the reaction is intramolecular, C2 attack may be observed.

Experimental Protocol A: C4-Selective Amination of 2,4-DCBS

Objective: Synthesis of 4-amino-2-chlorobenzenesulfonamide derivatives.

  • Reagents: 2,4-Dichlorobenzenesulfonamide (1.0 equiv), Primary Amine (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Procedure:

    • Dissolve 2,4-DCBS in DMF (0.5 M).

    • Add

      
       followed by the amine.
      
    • Heat to 80-100°C for 4-12 hours. (Monitor by LCMS).[2]

    • Workup: Pour into ice water. Acidify to pH 4-5 with 1N HCl to precipitate the product (sulfonamides are acidic; basic workup keeps them soluble).

  • Expected Yield: 75-90% (C4-isomer).

Metal-Catalyzed Cross-Coupling

When the objective is Carbon-Carbon bond formation, 2,4-DBBS is the mandatory choice.

The "Bromide Advantage"

Pd-catalyzed reactions (Suzuki, Sonogashira, Buchwald-Hartwig) rely on oxidative addition of the C-X bond to Pd(0).

  • Bond Dissociation Energy (BDE): C-Cl (~96 kcal/mol) > C-Br (~68 kcal/mol).

  • Kinetics: Oxidative addition to C-Br is orders of magnitude faster than C-Cl.

  • Selectivity: In 2,4-DBBS, the C4-Br is typically more reactive than the C2-Br due to steric accessibility, allowing for sequential cross-coupling .

Sequential Functionalization Strategy

Using 2,4-DBBS, one can selectively couple at C4 at room temperature, then force coupling at C2 at elevated temperatures.

ReactionPathway Start 2,4-Dibromobenzenesulfonamide Inter 4-Substituted-2-bromo Intermediate Start->Inter Fast (C4) Step1 Pd(0), Boronic Acid (1.0 eq) Room Temp Final 2,4-Disubstituted Product Inter->Final Slow (C2) Step2 Pd(0), Boronic Acid (1.5 eq) 100°C

Figure 2: Sequential Suzuki coupling strategy for 2,4-dibromobenzenesulfonamide.

Experimental Protocol B: Regioselective Suzuki Coupling

Objective: Coupling at C4 of 2,4-DBBS.

  • Reagents: 2,4-DBBS (1.0 equiv), Aryl Boronic Acid (1.05 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine reagents in a reaction vial.

    • Stir at 40-60°C (Mild heat ensures C4 reaction without touching C2).

    • Note: If using 2,4-DCBS, this reaction would fail or require specialized phosphine ligands (e.g., XPhos) and temperatures >100°C.

Physical Properties & Stability

Understanding the physicochemical behavior is crucial for purification and formulation.

Property2,4-Dichloro (2,4-DCBS)2,4-Dibromo (2,4-DBBS)Implication
Molecular Weight 226.08314.98Br adds significant mass; consider for atom economy.
Lipophilicity (LogP) ~2.3~2.9Dibromo is more lipophilic; elutes later in Reverse Phase LC.
Acidity (

)
~8.5~8.8Both are acidic enough to form salts with NaOH/KOH. Cl is more EWG, making the NH slightly more acidic.
Solubility Moderate in MeOH, DCMLower in MeOH, Good in DMSODibromo compounds often require stronger solvents for initial dissolution.

Decision Framework

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Target Molecule Needs... Q1 C-N / C-O Bond Formation? Start->Q1 Q2 C-C Bond Formation? Start->Q2 Res1 Use 2,4-Dichloro (2,4-DCBS) (SNAr Pathway) Q1->Res1 Yes Res2 Use 2,4-Dibromo (2,4-DBBS) (Suzuki/Stille Pathway) Q2->Res2 Yes Complex Sequential Functionalization? (e.g. C4-Aryl, C2-Amine) Q2->Complex Multi-step Path Start with 2,4-Dibromo: 1. C4-Suzuki 2. C2-Buchwald or SNAr (forcing) Complex->Path

Figure 3: Strategic decision tree for scaffold selection.

References

  • Reactivity of Sulfonamides: Gowda, B. T., et al. "Structure and Reactivity of N-Aryl-2,4-dihalosulfonamides." Z. Naturforsch.2010 , 65b, 1091. Link

  • 
     Mechanisms: Bunnett, J. F.[3] "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Q. Rev. Chem. Soc.1958 , 12, 1. Link
    
  • Pd-Catalyzed Coupling Selectivity: Lotha, R., et al. "Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromobenzenesulfonamides." Tetrahedron Lett.2018 , 59, 1205. Link

  • pKa Predictions: Hilal, S. H., et al. "Estimation of the pKa of Sulfonamides Using Calculated Molecular Descriptors." J. Pharm. Sci.1996 , 85, 857. Link

  • Comparative Halogen Reactivity: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." J. Med. Chem.2011 , 54, 3451. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (2,4-Dibromophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven protocols for handling (2,4-Dibromophenyl)methanesulfonamide. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes critical safety information from structurally analogous compounds and established chemical safety principles to ensure you can operate with confidence and security. Our primary goal is to empower you with the knowledge to mitigate risks, ensuring that your focus remains on scientific discovery.

Synthesized Hazard Profile

The potential hazards of (2,4-Dibromophenyl)methanesulfonamide are inferred from compounds sharing its core functional groups: a dibrominated phenyl ring and a methanesulfonamide moiety. Analysis of close analogs like N-(4-amino-2-bromophenyl)methanesulfonamide hydrochloride, 4-Bromophenyl methyl sulfone, and the parent Methanesulfonamide class suggests a consistent hazard profile.[1][2]

Based on this data, the compound should be treated as hazardous, with the following GHS classifications anticipated:

Hazard ClassGHS Hazard StatementRationale & Key Considerations
Acute Toxicity, Oral H302: Harmful if swallowed[3]Ingestion may lead to systemic effects. Do not eat, drink, or smoke in the laboratory.[4]
Skin Corrosion/Irritation H315: Causes skin irritation[5][6][7][8]The brominated aromatic structure and acidic nature of the sulfonamide proton can cause irritation upon contact. Prolonged exposure should be avoided.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[5][6][7][8]Particulate matter or splashes can cause significant eye irritation or damage. This necessitates robust eye protection.
Specific Target Organ Toxicity H335: May cause respiratory irritation[6][7]Inhalation of the fine powder or dust can irritate the respiratory tract. All handling of solids must be performed with appropriate ventilation.

Engineering Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your first and most critical line of defense is a robust system of engineering and administrative controls.

  • Ventilation : Always handle (2,4-Dibromophenyl)methanesulfonamide within a certified chemical fume hood.[9] This is non-negotiable, especially when handling the solid powder or creating solutions. The fume hood contains airborne particulates and protects you from splashes.[9]

  • Designated Areas : All work with this compound should be restricted to a designated and clearly marked area of the laboratory to prevent cross-contamination.

  • Housekeeping : Minimize dust generation and accumulation.[10] Clean work surfaces thoroughly after each procedure. All contaminated materials must be disposed of as hazardous waste.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory operations involving (2,4-Dibromophenyl)methanesulfonamide.

Laboratory OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesNitrile GlovesFlame-Retardant Lab CoatNot required inside a fume hood
Solution Preparation Chemical Splash GogglesNitrile GlovesFlame-Retardant Lab CoatNot required inside a fume hood
Reaction Workup/Transfer Chemical Splash Goggles & Face Shield[11][12]Nitrile GlovesFlame-Retardant Lab CoatNot required inside a fume hood
Large Spill Cleanup (>1g) Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved respirator may be necessary[11]
Step-by-Step PPE Protocol: Donning and Doffing
  • Inspect All PPE : Before starting, visually inspect all equipment. Check gloves for punctures or signs of degradation.[4] Ensure goggles provide a complete seal.

  • Donning Sequence :

    • Put on the lab coat and fasten it completely.

    • Put on chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Removal) Sequence : The goal is to avoid contaminating yourself.

    • Gloves : Remove gloves using the proper technique (without touching the outer surface with bare skin).[4] Dispose of them immediately in a designated hazardous waste container.

    • Goggles/Face Shield : Remove by handling the strap, not the front.

    • Lab Coat : Remove by rolling it inside-out, without shaking, and store it appropriately.

    • Wash Hands : Wash hands thoroughly with soap and water as the final step.[4][5]

Operational Plan: Weighing and Preparing a Solution

This protocol provides a self-validating workflow that integrates safety directly into the scientific procedure.

Objective : To accurately weigh 100 mg of (2,4-Dibromophenyl)methanesulfonamide and prepare a 10 mg/mL solution in DMSO.

Materials :

  • (2,4-Dibromophenyl)methanesulfonamide solid

  • Anhydrous DMSO

  • Spatula

  • Glassine weigh paper or weigh boat

  • 15 mL conical tube

  • Vortex mixer

Procedure :

  • Preparation : Don all required PPE as specified in the table above (Goggles, Gloves, Lab Coat). Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

  • Tare Balance : Place the weigh boat on the balance and press the tare button. Using a weigh boat contains the solid and prevents contamination of the balance pan.

  • Weighing : Carefully use a clean spatula to transfer the solid to the weigh boat. Aim for slightly over the target weight. Gently tap the spatula to remove small amounts until the target weight of 100 mg is reached.

  • Containment : Immediately close the container of the stock chemical.

  • Transfer : Carefully fold the weigh paper or handle the weigh boat and transfer the solid directly into the labeled 15 mL conical tube.

  • Solubilization : Inside the fume hood, add 10 mL of DMSO to the conical tube.

  • Mixing : Secure the cap tightly and vortex the tube until the solid is completely dissolved.

  • Cleanup : Dispose of the used weigh boat and any contaminated wipes in the designated "Halogenated Organic Waste" container.[9] Wipe down the spatula and the work surface inside the fume hood with a suitable solvent.

  • Doffing : Remove PPE as described in the doffing protocol.

The logical flow of this process is designed to minimize exposure at every step. The following diagram illustrates the decision-making process for ensuring safety during chemical handling.

PPE_Workflow cluster_prep 1. Pre-Operational Assessment cluster_controls 2. Engineering & Administrative Controls cluster_ppe 3. PPE Selection & Use cluster_disposal 4. Post-Operational Assess Assess Task (e.g., Weighing, Synthesis, Cleanup) ReviewSDS Review SDS or Analog Data (Identify Hazards: Irritant, Toxic?) Assess->ReviewSDS AddFaceShield Add Face Shield Assess->AddFaceShield High Splash Risk (e.g., Reaction Quenching) AssessAerosol Potential for Dust or Aerosol Generation? ReviewSDS->AssessAerosol FumeHood Work in Chemical Fume Hood? AssessAerosol->FumeHood Yes AddRespirator Consider Respirator AssessAerosol->AddRespirator High (e.g., Large Spill) BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles FumeHood->BasePPE Yes (Standard Ops) Disposal Segregate Halogenated Waste BasePPE->Disposal AddFaceShield->BasePPE AddRespirator->BasePPE

Caption: Decision workflow for safe handling and PPE selection.

Emergency and Disposal Plans

Spill Response

In the event of a spill, your immediate priority is to ensure personnel safety.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[4]

  • Assess : If the spill is small (<1g) and you are trained to handle it, proceed. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don PPE : Don the appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended.[11]

  • Containment : For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[11][13] Do not sweep the dry powder.

  • Cleanup : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[14]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.[14] Place all cleaning materials in the hazardous waste container.

  • Dispose : Seal the container and label it clearly as "Hazardous Waste: (2,4-Dibromophenyl)methanesulfonamide" for disposal through your EHS department.

Exposure First Aid
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][10]

  • Ingestion : Do NOT induce vomiting.[6][10] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and regulatory compliance.

  • Segregation : All waste contaminated with (2,4-Dibromophenyl)methanesulfonamide, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be treated as hazardous waste. Due to the bromine content, it must be segregated into a container specifically designated for Halogenated Organic Waste .[9]

  • Containerization : Use a robust, leak-proof, and clearly labeled container.[11] The label must include the full chemical name and the words "Hazardous Waste".[11]

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arranging Disposal : Contact your institution's EHS department to schedule a pickup.[11] Retain all documentation provided by the waste contractor for regulatory compliance.[11]

References

  • Thermo Fisher Scientific. (2025). Methanesulfonamide Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2025). 4-Bromophenyl methyl sulfone Safety Data Sheet. Retrieved from [Link]

  • The Lab Depot. (n.d.). Material Safety Data Sheet Sulfanilamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Angene Chemical. (2025). Tetrakis(4-bromophenyl)methane Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.